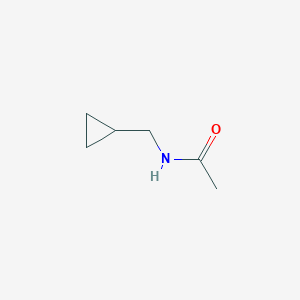
4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, abbreviated as 4-DTPTPA, is a small molecule compound used in scientific research and drug development. It is a derivative of pyrimidine, a heterocyclic organic compound consisting of a six-membered ring of four carbon atoms and two nitrogen atoms. 4-DTPTPA has several advantages over other compounds, including its stability and low toxicity. This compound has been used in a variety of studies, including those related to cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-DTPTPA has been used in a variety of scientific research applications. It has been used as a tool to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs. It has also been used in studies related to cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism by which 4-DTPTPA exerts its effects is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then activate certain pathways or processes. For example, it has been shown to bind to the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
4-DTPTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the symptoms of neurological disorders. It has also been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-DTPTPA has several advantages for use in laboratory experiments. It is relatively stable and has low toxicity, which makes it suitable for use in a variety of studies. However, it is important to note that the compound is not water soluble, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 4-DTPTPA research. These include further investigations into its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies should be conducted to evaluate the toxicity of the compound and its effects on different cell types. Additionally, further research should be conducted to explore the potential of 4-DTPTPA as an anti-cancer agent and its potential use in combination with other drugs. Finally, further research should be conducted to explore the potential of 4-DTPTPA as a drug delivery system.
Synthesemethoden
4-DTPTPA can be synthesised using a variety of methods. One such method involves the use of a Claisen-Schmidt condensation reaction between 2,3-dimethoxyphenyl acetone and thiophene-2-carboxaldehyde. This reaction produces a Schiff base, which can then be reduced with sodium borohydride to produce 4-DTPTPA.
Eigenschaften
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-6-3-5-10(15(13)21-2)11-9-12(19-16(17)18-11)14-7-4-8-22-14/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUCGWPBHYYOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














